1-Undecanethiol
Overview
Description
Synthesis Analysis
The synthesis of 1-Undecanethiol typically involves the reaction of undecanol with thiourea or other sulfur sources. A study highlighted the use of 1-dodecanethiol, a closely related compound, in a phase-transfer protocol for the efficient extraction of noble metal ions from aqueous solutions, indicating the potential for similar methodologies in the synthesis or application of 1-Undecanethiol (Chen et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-Undecanethiol consists of a long hydrocarbon chain terminated with a thiol (–SH) group. This structure contributes to its amphiphilic nature, allowing it to form SAMs on metal surfaces. The orientation and packing of these molecules on a surface can be influenced by the substrate and the conditions under which the SAM is formed. An in-depth analysis of a similar compound, 1-dodecanethiol, revealed its assembly into a monolayer with an ordered structure when applied to gold surfaces, demonstrating the significance of molecular structure in SAM formation (Lou et al., 2011).
Chemical Reactions and Properties
1-Undecanethiol is primarily known for its ability to form SAMs on metal surfaces, particularly gold. These monolayers are utilized in various applications due to their ability to modify the surface properties of the metals. For example, a study demonstrated the use of 1-Undecanethiol in creating a mercury ion selective electrode, which showcased the compound's utility in sensor applications. The selective recognition mechanism was attributed to the strong interaction between mercury and the sulfur atom of the thiol group, indicating the compound's specific chemical reactivity (Li et al., 2017).
Scientific Research Applications
Corrosion Inhibition : 1-UT is used as a corrosion inhibitor for copper, particularly in acidic environments. It initially shows excellent corrosion inhibition efficiency but tends to degrade rapidly (Caprioli et al., 2012).
Formation of Self-Assembled Monolayers (SAMs) : It's used in creating well-ordered SAMs on gold surfaces. These SAMs show insulating properties and are increasingly being studied for their potential in nanotechnology and materials science (Agonafer et al., 2012).
Electrochemical Applications : 1-UT forms monolayers on platinum and gold electrodes, which are investigated for their electrochemical properties. These studies are crucial for understanding the interface between metallic surfaces and organic molecules (Shimazu et al., 1994).
Mercury Ion Detection : SAMs of 1-UT on gold surfaces have been used to develop mercury ion selective electrodes. This application is significant in environmental monitoring and analysis (Li et al., 2017).
Copolymerization Agent in Polymer Science : It acts as an initiator in the free-radical copolymerization of certain compounds, highlighting its utility in creating new polymeric materials (Cheng et al., 1992).
Extraction of Heavy Metals : It has been used in liquid-phase microextraction methods for determining trace amounts of polycyclic aromatic hydrocarbons in environmental samples, showcasing its importance in analytical chemistry (Zanjani et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
undecane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDWXHLGNEQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3(CH2)10SH, Array, C11H24S | |
Record name | 1-UNDECANETHIOL | |
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Record name | 1-UNDECANETHIOL | |
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DSSTOX Substance ID |
DTXSID4074564 | |
Record name | 1-Undecanethiol | |
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Molecular Weight |
188.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-undecanethiol is a liquid with a bad smell. Mp: -3 °C; bp: 259.5 °C. Density: 0.841 g cm-3 at 25 °C., Liquid; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Liquid. | |
Record name | 1-UNDECANETHIOL | |
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Boiling Point |
495 °F at 760 mmHg (NIOSH, 2023), 257-259 °C, 495 °F | |
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Flash Point |
109 °C | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
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Density |
0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |
Record name | 1-UNDECANETHIOL | |
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Product Name |
1-Undecanethiol | |
CAS RN |
5332-52-5 | |
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Melting Point |
27 °F (NIOSH, 2023), -3 °C, 27 °F | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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